1,1,1-Trifluoro-3-iodopropane

Description

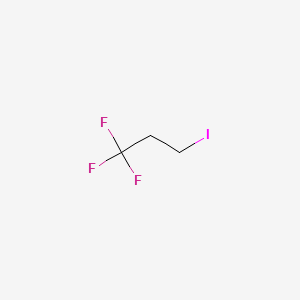

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3I/c4-3(5,6)1-2-7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIYQAUQKZDZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963475 | |

| Record name | 1,1,1-Trifluoro-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-37-7 | |

| Record name | 1,1,1-Trifluoro-3-iodopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-3-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,1,1-Trifluoro-3-iodopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethylpropyl Moiety

1,1,1-Trifluoro-3-iodopropane is a critical building block in modern medicinal and agricultural chemistry. Its utility stems from the unique properties imparted by the trifluoromethyl (CF₃) group. The incorporation of a CF₃ group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This is due to the high electronegativity of fluorine atoms, which can alter the electronic properties of the molecule and protect adjacent C-H bonds from metabolic oxidation.[1][2] As a result, this compound serves as a valuable reagent for introducing the trifluoropropyl group into a wide range of organic molecules, enabling the development of novel pharmaceuticals and agrochemicals with improved efficacy and pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of this important compound.

Synthesis of this compound: A Two-Step Approach

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process starting from the commercially available 3,3,3-trifluoropropan-1-ol. The overall synthetic scheme is outlined below.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3,3,3-Trifluoropropyl tosylate

The initial step involves the conversion of the primary alcohol, 3,3,3-trifluoropropan-1-ol, into a better leaving group. The hydroxyl group is a poor leaving group in nucleophilic substitution reactions. By converting it to a tosylate ester, its leaving group ability is significantly enhanced, facilitating the subsequent substitution with iodide.

Causality Behind Experimental Choices:

-

p-Toluenesulfonyl chloride (TsCl): This reagent reacts with the alcohol to form a tosylate ester. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge over the sulfonate group.

-

Pyridine or Triethylamine: A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the starting alcohol and drives the reaction to completion. Pyridine can also act as a nucleophilic catalyst.

-

Dichloromethane (DCM): An inert aprotic solvent is used to dissolve the reactants and facilitate the reaction without participating in it.

Detailed Experimental Protocol: Tosylation of 3,3,3-Trifluoropropan-1-ol

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3,3-trifluoropropan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq.) or pyridine (2.0 eq.) dropwise to the stirred solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3,3-trifluoropropyl tosylate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound via the Finkelstein Reaction

The second step is a classic Finkelstein reaction, a nucleophilic substitution (SN2) reaction where the tosylate group is displaced by an iodide ion.

Causality Behind Experimental Choices:

-

Sodium Iodide (NaI): Provides the iodide nucleophile. A molar excess is typically used to drive the reaction equilibrium towards the product.

-

Acetone: This solvent is key to the success of the Finkelstein reaction. Sodium iodide is soluble in acetone, while the byproduct, sodium tosylate, is insoluble. The precipitation of sodium tosylate from the reaction mixture shifts the equilibrium to the right, driving the reaction to completion according to Le Châtelier's principle.[2]

Detailed Experimental Protocol: Finkelstein Reaction

-

In a round-bottom flask, dissolve the crude 3,3,3-trifluoropropyl tosylate (1.0 eq.) in anhydrous acetone.

-

Add sodium iodide (1.5 - 3.0 eq.) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature. A white precipitate of sodium tosylate will be observed.

-

Remove the precipitate by vacuum filtration and wash the solid with a small amount of acetone.

-

Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like diethyl ether or dichloromethane.

-

Wash the organic solution with water and then with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine.

-

Wash again with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product as a colorless to pale yellow liquid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data.

| Property | Value |

| Molecular Formula | C₃H₄F₃I |

| Molecular Weight | 223.96 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 89-90 °C |

| Density | ~1.911 g/mL at 25 °C |

| Refractive Index (n20/D) | ~1.42 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

Caption: Numbering scheme for NMR assignments.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct multiplets.

-

The protons on C2 (adjacent to the CF₃ group) will appear as a quartet of triplets (qt) due to coupling with the three fluorine atoms on C1 and the two protons on C3.

-

The protons on C3 (adjacent to the iodine atom) will appear as a triplet due to coupling with the two protons on C2.

-

-

¹³C NMR: The carbon NMR spectrum will show three signals, each corresponding to one of the carbon atoms in the molecule. The carbon attached to the fluorine atoms will be significantly shifted downfield and will appear as a quartet due to C-F coupling. The carbon attached to the iodine atom will be shifted upfield due to the heavy atom effect.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single signal, a triplet, due to coupling with the two adjacent protons on C2.[3]

Expected NMR Data Summary

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~ 2.5 - 2.8 | qt | J(H-F) ≈ 10, J(H-H) ≈ 7 | -CH₂-CF₃ |

| ¹H | ~ 3.2 - 3.4 | t | J(H-H) ≈ 7 | -CH₂-I |

| ¹³C | ~ 5 - 10 | t | J(C-H) ≈ 150 | -CH₂-I |

| ¹³C | ~ 35 - 40 | qt | J(C-F) ≈ 30, J(C-H) ≈ 130 | -CH₂-CF₃ |

| ¹³C | ~ 125 - 130 | q | J(C-F) ≈ 275 | -CF₃ |

| ¹⁹F | ~ -65 to -70 | t | J(F-H) ≈ 10 | -CF₃ |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H and C-F bonds.

Expected IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type |

| ~ 2900 - 3000 | C-H stretching |

| ~ 1400 - 1450 | C-H bending |

| ~ 1100 - 1300 | C-F stretching (strong) |

| ~ 500 - 600 | C-I stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): A peak at m/z = 224 corresponding to [C₃H₄F₃I]⁺.

-

Major Fragments:

-

Loss of iodine: [M - I]⁺ at m/z = 97 ([C₃H₄F₃]⁺). This is often a prominent peak due to the relatively weak C-I bond.

-

Loss of CF₃: [M - CF₃]⁺ at m/z = 155 ([C₂H₄I]⁺).

-

Cleavage of the C2-C3 bond can lead to fragments such as [CH₂I]⁺ at m/z = 141.

-

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This guide provides a detailed technical overview of the synthesis and characterization of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently prepare and verify this important fluorinated building block for their synthetic applications. The comprehensive characterization data serves as a reliable reference for quality control and assurance.

References

-

Chem-Impex International. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Finkelstein reaction. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols: Tosylation of Primary Alcohols with TsCl. Retrieved from a relevant protocol on their website. (A general protocol for tosylation is referenced here as a specific one for 3,3,3-trifluoropropanol was not found in the initial searches. The principles remain the same.)

- Organic Syntheses. (n.d.). A general procedure for Finkelstein reaction. Retrieved from a relevant procedure on their website. (A general protocol for the Finkelstein reaction is referenced here as a specific one for 3,3,3-trifluoropropyl tosylate was not found in the initial searches. The principles remain the same.)

Sources

An In-depth Technical Guide to 1,1,1-Trifluoro-3-iodopropane: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of the Trifluoromethyl Group

In the landscape of modern chemical synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms has become a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, imparts a unique and often highly desirable set of properties to organic molecules. Its strong electron-withdrawing nature, coupled with its metabolic stability and lipophilicity, can profoundly influence a compound's biological activity, bioavailability, and pharmacokinetic profile. 1,1,1-Trifluoro-3-iodopropane emerges as a key building block in this context, offering a versatile platform for the introduction of the trifluoroethyl moiety into a diverse range of molecular scaffolds. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this important reagent, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective and safe utilization in the laboratory. The key properties are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄F₃I | [1][2][3] |

| Molecular Weight | 223.96 g/mol | [2][3] |

| Appearance | Clear, colorless to pink or pale yellow liquid | [2] |

| Density | 1.911 g/mL at 25 °C | |

| Boiling Point | 80-90 °C | |

| Refractive Index (n20/D) | 1.420 - 1.432 | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Vapor Pressure | 64.9 mmHg at 25°C | [2] |

Solubility Profile:

Based on the principle of "like dissolves like," this compound, as a halogenated hydrocarbon, is anticipated to be miscible with a wide range of common organic solvents. It is expected to exhibit high solubility in non-polar solvents such as hexane and toluene, as well as in chlorinated solvents like dichloromethane. Good solubility is also predicted in polar aprotic solvents including acetone and ethyl acetate. Its solubility in polar protic solvents like ethanol and methanol is likely to be moderate. Due to its hydrophobic nature, it has low solubility in water.[4]

Synthesis and Purification: Accessing a Versatile Reagent

The primary synthetic route to this compound involves the reaction of 3,3,3-trifluoropropanol. A general, reliable laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3,3,3-trifluoropropanol via an iodination reaction.

Materials:

-

3,3,3-Trifluoropropanol

-

Iodine (I₂)

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine and imidazole in anhydrous dichloromethane.

-

Addition of Iodine: Cool the solution in an ice bath and add iodine portion-wise with stirring. The formation of a dark-colored solution is expected.

-

Addition of Alcohol: Slowly add 3,3,3-trifluoropropanol to the reaction mixture while maintaining the low temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.[5][6][7][8]

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Insights: The Trifluoroethylation Workhorse

The reactivity of this compound is dominated by the carbon-iodine bond. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the terminal carbon, making it an excellent substrate for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions. This reactivity is the foundation of its utility in introducing the 3,3,3-trifluoropropyl group into various molecular frameworks. The strength of the nucleophile and the reaction conditions (solvent, temperature) will dictate the reaction rate and efficiency.

Caption: General scheme of a nucleophilic substitution reaction.

Applications in Drug Discovery and Development

The introduction of a trifluoromethyl group can significantly enhance the therapeutic potential of a drug candidate by improving its metabolic stability, binding affinity, and lipophilicity.[3] this compound serves as a key reagent for achieving this transformation.

A notable application is the trifluoroethylation of N-heterocycles, a common scaffold in many pharmaceuticals.[1][9][10][11] For instance, the reaction of this compound with an N-heterocycle in the presence of a suitable base affords the corresponding N-trifluoroethylated product. This modification can alter the electronic properties and steric profile of the heterocycle, leading to improved biological activity.

Utility in Materials Science

The unique properties imparted by fluorine are also highly valuable in materials science. This compound can be employed as a monomer or a precursor for the synthesis of fluorinated polymers.[7][12][13][14] These polymers often exhibit exceptional thermal stability, chemical resistance, and low surface energy, making them suitable for a variety of high-performance applications, including advanced coatings, membranes, and specialty elastomers. The iodine functionality can also be exploited for further polymer modification through reactions such as atom transfer radical polymerization (ATRP).

Spectroscopic Characterization: A Guide to Identification

Unambiguous characterization of this compound is crucial for quality control and reaction monitoring. The following provides an overview of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct multiplets. The protons on the carbon adjacent to the iodine atom (C1) will appear as a triplet, while the protons on the carbon adjacent to the trifluoromethyl group (C2) will appear as a quartet due to coupling with the fluorine atoms.[6][15]

-

¹³C NMR: The carbon NMR spectrum will display three signals corresponding to the three carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens, with the carbon bearing the trifluoromethyl group appearing at a characteristic upfield position.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z 224. The fragmentation pattern will be characterized by the loss of an iodine atom (m/z 127) and subsequent fragmentation of the trifluoropropyl cation.[9][11][16][17][18]

Safety and Handling: A Prudent Approach

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood. It is also noted to be light-sensitive, and therefore should be stored in an amber bottle in a cool, dark place. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Versatile Tool for Modern Synthesis

This compound stands as a valuable and versatile reagent for the introduction of the trifluoroethyl group in organic synthesis. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity make it an indispensable tool for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its characteristics and safe handling practices will enable scientists to fully leverage its potential in the creation of novel and improved chemical entities.

References

-

Synthesis of Fluorine-Containing Polymers by Functionalization of cis-1,4-Polyisoprene with Hypervalent Iodine Compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Organofluorine Compounds in the Environment - Analysis, Sources and. (n.d.). Bibliothèque et Archives Canada. Retrieved January 12, 2026, from [Link]

-

Innate C-H trifluoromethylation of heterocycles. (2012). PMC. Retrieved January 12, 2026, from [Link]

-

Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2025). Environmental Science: Processes & Impacts (RSC Publishing). Retrieved January 12, 2026, from [Link]

-

Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved January 12, 2026, from [Link]

-

Stereoselective Direct N‐Trifluoropropenylation of Heterocycles with a Hypervalent Iodonium Reagent. (2021). PMC. Retrieved January 12, 2026, from [Link]

-

Biotransformation, trace analysis and effects of perfluoroalkyl and polyfluoroalkyl substances. (n.d.). Retrieved January 12, 2026, from [Link]

-

Stereoselective Direct N-Trifluoropropenylation of Heterocycles with a Hypervalent Iodonium Reagent. (2021). PubMed. Retrieved January 12, 2026, from [Link]

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Fractional Distillation. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

-

Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved January 12, 2026, from [Link]

-

mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram. (n.d.). Doc Brown's Chemistry. Retrieved January 12, 2026, from [Link]

-

Purification by fractional distillation. (n.d.). ChemBAM. Retrieved January 12, 2026, from [Link]

-

Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. (2022). PMC. Retrieved January 12, 2026, from [Link]

-

(PDF) Trifluoromethylated Heterocycles. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. (2012). Beilstein Journals. Retrieved January 12, 2026, from [Link]

-

1,2,3-Trifluoro-1-iodopropane. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- Synthesis of 3,3,3-trifluoropropyne. (2014). Google Patents.

-

This compound. (n.d.). Chemsrc. Retrieved January 12, 2026, from [Link]

-

mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram. (n.d.). Doc Brown's Chemistry. Retrieved January 12, 2026, from [Link]

- Direct one-step synthesis of trifluoromethyl iodide. (2006). Google Patents.

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology. Retrieved January 12, 2026, from [Link]

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (2014). PMC. Retrieved January 12, 2026, from [Link]

-

Solvent miscibility. (2025). Waters Help Center. Retrieved January 12, 2026, from [Link]

-

The Influence of Trifluoromethyl Groups on the Miscibility of Fluorinated Alcohols with Water: A Molecular Dynamics Simulation Study of 1,1,1-Trifluoropropan-2-ol in Aqueous Solution. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- Method for producing trans-1-chloro-3,3,3-trifluoropropene. (2015). Google Patents.

Sources

- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. This compound | C3H4F3I | CID 156165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification [chem.rochester.edu]

- 6. byjus.com [byjus.com]

- 7. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. chembam.com [chembam.com]

- 9. Stereoselective Direct N‐Trifluoropropenylation of Heterocycles with a Hypervalent Iodonium Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereoselective Direct N-Trifluoropropenylation of Heterocycles with a Hypervalent Iodonium Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ecoitn.eu [ecoitn.eu]

- 14. BJOC - Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide [beilstein-journals.org]

- 15. 1-Iodopropane(107-08-4) 1H NMR [m.chemicalbook.com]

- 16. collectionscanada.ca [collectionscanada.ca]

- 17. mdpi.com [mdpi.com]

- 18. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1,1,1-Trifluoro-3-iodopropane (CAS 460-37-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,1,1-trifluoro-3-iodopropane, a versatile reagent in modern organic synthesis, with a particular focus on its relevance to pharmaceutical research and development. We will delve into its synthesis, physicochemical properties, reactivity, and applications, supported by mechanistic insights and practical considerations for its use in the laboratory.

Core Properties and Specifications

This compound, with the CAS number 460-37-7, is a halogenated alkane that serves as a valuable building block for introducing the 3,3,3-trifluoropropyl group into organic molecules. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄F₃I | [3] |

| Molecular Weight | 223.96 g/mol | [3] |

| Appearance | Colorless to light yellow/pink liquid | |

| Boiling Point | 80-90 °C | [3] |

| Density | ~1.911 - 2.0 g/mL at 25 °C | [3] |

| Refractive Index | ~1.42 - 1.432 | [3] |

| Flash Point | >110 °C | [3] |

| Solubility | Insoluble in water, soluble in common organic solvents. | |

| SMILES | C(CI)C(F)(F)F | |

| InChIKey | ULIYQAUQKZDZOX-UHFFFAOYSA-N |

Synthesis of this compound: A Mechanistic Perspective

The primary and most direct industrial synthesis of this compound involves the free-radical addition of trifluoromethyl iodide (CF₃I) to ethylene (CH₂=CH₂).[4][5] This reaction is typically initiated by thermal or photochemical methods.

The Free-Radical Chain Mechanism

The underlying mechanism is a classic example of a free-radical chain reaction, which can be broken down into three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of the relatively weak carbon-iodine bond in trifluoromethyl iodide, generating a trifluoromethyl radical (•CF₃) and an iodine radical (•I). This can be achieved by exposure to UV light or heat.[6][7]

CF₃I --(hv or Δ)--> •CF₃ + •I

-

Propagation: The highly electrophilic trifluoromethyl radical then attacks the electron-rich π-bond of an ethylene molecule.[] This addition is regioselective, with the radical adding to one of the carbon atoms to form a new carbon-carbon bond and a primary alkyl radical intermediate. This intermediate then abstracts an iodine atom from another molecule of trifluoromethyl iodide to yield the desired product, this compound, and regenerate a trifluoromethyl radical, which continues the chain reaction.

•CF₃ + CH₂=CH₂ --> CF₃CH₂CH₂• CF₃CH₂CH₂• + CF₃I --> CF₃CH₂CH₂I + •CF₃

-

Termination: The chain reaction is terminated when two radical species combine. This can occur in several ways, such as the combination of two trifluoromethyl radicals, two of the intermediate alkyl radicals, or a trifluoromethyl radical and an intermediate alkyl radical.

•CF₃ + •CF₃ --> C₂F₆ CF₃CH₂CH₂• + •CH₂CH₂CF₃ --> CF₃(CH₂)₄CF₃ CF₃CH₂CH₂• + •CF₃ --> CF₃CH₂CH₂CF₃

Caption: Free-radical chain mechanism for the synthesis of this compound.

Experimental Protocol Considerations

While detailed industrial protocols are often proprietary, a laboratory-scale synthesis can be envisioned based on the principles of free-radical addition.

Materials:

-

Trifluoromethyl iodide (CF₃I)

-

Ethylene (CH₂=CH₂)

-

A suitable initiator (e.g., UV lamp for photochemical initiation, or a radical initiator like AIBN or benzoyl peroxide for thermal initiation)

-

A high-pressure reaction vessel (autoclave)

Step-by-Step Methodology:

-

Reactor Setup: A high-pressure autoclave equipped with a stirrer, pressure gauge, thermocouple, and an inlet for gases is required. For photochemical initiation, a UV-transparent window (e.g., quartz) is necessary.

-

Charging the Reactor: The reactor is charged with trifluoromethyl iodide. The amount will depend on the desired scale.

-

Introduction of Ethylene: The reactor is sealed and purged with an inert gas like nitrogen or argon. Ethylene is then introduced into the reactor to the desired pressure. The molar ratio of ethylene to trifluoromethyl iodide is a critical parameter to optimize for yield and to minimize telomerization.

-

Initiation:

-

Photochemical: The reaction mixture is irradiated with a UV lamp at a controlled temperature.

-

Thermal: The reactor is heated to a temperature sufficient to decompose the radical initiator, if used, or to initiate the thermal homolysis of CF₃I.

-

-

Reaction Monitoring: The reaction progress can be monitored by observing the pressure drop as the gaseous ethylene is consumed.

-

Work-up and Purification: After the reaction is complete, the reactor is cooled, and any unreacted ethylene is carefully vented. The crude product, a liquid, is collected. Purification is typically achieved by fractional distillation to separate the desired this compound from any unreacted starting materials and byproducts like hexafluoroethane.

Reactivity and Applications in Organic Synthesis

This compound is a versatile reagent for introducing the 3,3,3-trifluoropropyl group into various molecules. Its reactivity is primarily centered around the carbon-iodine bond.

Nucleophilic Substitution Reactions

As a primary alkyl iodide, this compound readily undergoes nucleophilic substitution reactions, predominantly via an Sₙ2 mechanism.[9][10] The electron-withdrawing trifluoromethyl group can influence the reaction rate. Iodide is an excellent leaving group, facilitating these transformations.[11]

General Reaction: Nu⁻ + CF₃CH₂CH₂I --> Nu-CH₂CH₂CF₃ + I⁻ (where Nu⁻ is a nucleophile)

This reactivity allows for the facile introduction of the trifluoropropyl moiety onto a wide range of nucleophiles, including amines, thiols, and carbanions.

Caption: Generalized Sₙ2 reaction of this compound with a nucleophile.

Applications in Pharmaceutical and Agrochemical Synthesis

For instance, it can be used to alkylate nitrogen-containing heterocycles, a common scaffold in many pharmaceuticals.[2][15]

Comparison with Other Trifluoromethylating Agents

While this compound introduces a trifluoropropyl group, it is often considered in the broader context of trifluoromethylating agents. A direct comparison with reagents that deliver a trifluoromethyl group (e.g., Togni's reagents, Umemoto's reagents) is not entirely appropriate as they serve different synthetic purposes. However, when considering the introduction of a CF₃-containing alkyl chain, this compound offers a straightforward and often cost-effective option for nucleophilic alkylation compared to more complex multi-step synthetic routes.[16][17]

Analytical Characterization

Confirmation of the identity and purity of this compound is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for this purpose.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct multiplets.

-

-CH₂-I group: A triplet deshielded by the adjacent iodine atom.

-

-CH₂-CF₃ group: A quartet due to coupling with the three fluorine atoms of the CF₃ group, appearing more upfield than the -CH₂-I protons.

A detailed guide on interpreting NMR spectra can be found in various organic chemistry resources.[18]

¹³C NMR Spectroscopy

The carbon NMR spectrum will also show distinct signals for the two methylene carbons, with the carbon of the -CH₂-CF₃ group appearing as a quartet due to coupling with the fluorine atoms.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Source: [19]

Laboratory Handling Protocol

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Always handle in a certified chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the 3,3,3-trifluoropropyl group in organic synthesis. Its synthesis via the free-radical addition of trifluoromethyl iodide to ethylene is a well-established industrial process. The reactivity of its carbon-iodine bond in nucleophilic substitution reactions makes it a key building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries where the incorporation of fluorine is of paramount importance. Proper handling and understanding of its reactivity are essential for its safe and effective use in a research and development setting.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved from [Link]

- Braslavsky, S. E., Casas, F., & Cifuentes, O. (1970). Photolysis of trifluoromethyl iodide in the presence of ethylene and 1,1-difluoroethylene. Journal of the Chemical Society B: Physical Organic, 1059.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules.

- Photolysis of trifluoromethyl iodide in the presence of ethylene and 1,1-difluoroethylene. (1970). Journal of the Chemical Society B: Physical Organic.

- Stereoselective Direct N‐Trifluoropropenylation of Heterocycles with a Hypervalent Iodonium Reagent. (2021). Chemistry – A European Journal.

- Trifluoromethylated heterocycles. (2014). Current Topics in Medicinal Chemistry.

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Trifluoromethylated Heterocycles. (2014). Current Topics in Medicinal Chemistry.

- Reactivity of Electrophilic Trifluoromethylating Reagents. (2020). Chemistry – A European Journal.

- Advances in the Development of Trifluoromethoxyl

- An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. (n.d.).

- Determination of rate constants for trifluoromethyl radical addition to various alkenes via a practical method. (2015). Organic & Biomolecular Chemistry.

- Case studies of fluorine in drug discovery. (2019). Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals.

-

This compound. (n.d.). Chemsrc.com. Retrieved from [Link]

- Organic Chemistry. (2009).

- Direct one-step synthesis of trifluoromethyl iodide. (n.d.). Google Patents.

- Direct one-step synthesis of trifluoromethyl iodide. (n.d.). Google Patents.

- Reactions of Alkyl Halides in Which the Bond Between Carbon and Halogen is Broken — An Overview. (n.d.).

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry.

- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. (2014). Chemistry – A European Journal.

- Direct one-step synthesis of trifluoromethyl iodide. (n.d.). Google Patents.

-

This compound. (n.d.). Chemsrc.com. Retrieved from [Link]

- Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. (2022).

- Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. (2004). The Journal of Organic Chemistry.

-

Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. (n.d.). ResearchGate. Retrieved from [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Journal of Biomedical Research & Environmental Sciences.

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology.

-

1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. Free-radical addition to olefins. Part 26.—Kinetics of the addition of trifluoromethyl radicals to acetylene and substituted acetylenes - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 2. Stereoselective Direct N‐Trifluoropropenylation of Heterocycles with a Hypervalent Iodonium Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1-IODO-3,3,3-TRIFLUOROPROPANE synthesis - chemicalbook [chemicalbook.com]

- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sioc.cas.cn [sioc.cas.cn]

- 9. chem.uzh.ch [chem.uzh.ch]

- 10. employees.oneonta.edu [employees.oneonta.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Trifluoromethylation of heterocycles in water at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 18. 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones [organic-chemistry.org]

A Predictive Spectroscopic Analysis of 1,1,1-Trifluoro-3-iodopropane: A Technical Guide for Researchers

Introduction

1,1,1-Trifluoro-3-iodopropane (CF₃CH₂CH₂I) is a halogenated hydrocarbon of significant interest in organic synthesis. Its utility as a building block stems from the presence of two distinct reactive centers: the trifluoromethyl group, which can impart unique properties such as increased metabolic stability and lipophilicity to target molecules, and the iodo group, which serves as a versatile leaving group for nucleophilic substitution and a handle for cross-coupling reactions.[1] Professionals in pharmaceutical and agrochemical development frequently utilize such fluorinated intermediates to modulate the biological activity of novel compounds.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound, shown below, dictates its spectroscopic properties. The molecule contains a propyl chain with two distinct electronic environments. The C3 position is substituted with a highly electron-withdrawing trifluoromethyl (CF₃) group, while the C1 position is bonded to a large, polarizable iodine atom. This asymmetry ensures that all three carbon atoms and the two methylene proton environments are chemically non-equivalent, which will be reflected in the NMR spectra.

Caption: Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular structure.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a self-validating system for acquiring high-quality NMR data. The causality for each step is explained to ensure technical accuracy and reproducibility.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound. Rationale: This concentration ensures a good signal-to-noise ratio for ¹H and ¹⁹F spectra and is sufficient for a ¹³C spectrum acquired over a reasonable time.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak in ¹H NMR (δ ~7.26 ppm) and ¹³C NMR (δ ~77.16 ppm).[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm for both ¹H and ¹³C NMR).[3] Rationale: TMS is chemically inert and provides a sharp, reliable reference point, ensuring high accuracy in chemical shift determination.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Configuration & Data Acquisition:

-

Use a spectrometer with a minimum field strength of 300 MHz. Rationale: Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets.

-

Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei.

-

Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal from the CDCl₃ solvent.

-

For ¹H NMR: Acquire data with a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR: Acquire data using proton broadband decoupling to produce a spectrum of singlets (or quartets for carbons coupled to fluorine).[4] A longer relaxation delay (5-10s) and a larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

For ¹⁹F NMR: Acquire data with proton decoupling. Use an external reference standard if necessary, such as α,α,α-trifluorotoluene (δ -63.90 ppm).[5]

-

Caption: Figure 2. Experimental workflow for NMR data acquisition.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show two distinct multiplets, integrating to a 2:2 ratio, corresponding to the two inequivalent methylene (CH₂) groups.

| Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (Hz) | Assignment |

| H-a | ~3.3 | Triplet (t) | ³J_HH ≈ 6-7 Hz | -CH₂-I |

| H-b | ~2.6 | Triplet of Quartets (tq) | ³J_HH ≈ 6-7 Hz, ³J_HF ≈ 10-12 Hz | CF₃-CH₂- |

Expertise & Experience:

-

H-a (-CH₂-I): The protons on the carbon adjacent to iodine are expected to be the most downfield. In 1-iodopropane, this signal appears at δ 3.17 ppm.[3] The electron-withdrawing effect of the distant CF₃ group will likely shift this signal slightly further downfield to ~3.3 ppm. It will appear as a triplet due to coupling with the two adjacent H-b protons.

-

H-b (CF₃-CH₂-): The protons on the carbon adjacent to the trifluoromethyl group will be shifted downfield by the strong inductive effect of the three fluorine atoms. This signal is expected to exhibit complex splitting. It will be split into a triplet by the adjacent H-a protons (³J_HH) and further split into a quartet by the three fluorine atoms (³J_HF), resulting in a triplet of quartets.

Caption: Figure 3. Predicted ¹H-¹⁹F and ¹H-¹H spin-spin coupling.

Predicted ¹³C NMR Spectrum

Three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (Hz) | Assignment |

| C-1 | ~5-10 | Singlet | - | -CH₂-I |

| C-2 | ~35-40 | Quartet (q) | ²J_CF ≈ 30-35 Hz | CF₃-CH₂- |

| C-3 | ~125-128 | Quartet (q) | ¹J_CF ≈ 275-280 Hz | -CF₃ |

Expertise & Experience:

-

C-1 (-CH₂-I): The carbon bonded to iodine experiences a significant "heavy atom effect," which is shielding and shifts the signal strongly upfield. In 1-iodopropane, this carbon appears at δ 9.2 ppm.[2] This upfield shift is a key validation point for the presence of the C-I bond.

-

C-2 (CF₃-CH₂-): This carbon is adjacent to the highly electronegative CF₃ group, which will deshield it and shift it downfield. It will appear as a quartet due to two-bond coupling (²J_CF) with the three fluorine atoms.

-

C-3 (-CF₃): The trifluoromethyl carbon will appear significantly downfield and will be split into a large quartet due to the direct one-bond coupling (¹J_CF) to the three fluorine atoms.

Predicted ¹⁹F NMR Spectrum

A single signal is expected in the proton-decoupled ¹⁹F NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (Hz) | Assignment |

| ~ -65 to -70 | Triplet (t) | ³J_HF ≈ 10-12 Hz | -CF₃ |

Expertise & Experience:

-

The three fluorine atoms are chemically equivalent and will therefore produce a single resonance.

-

This signal will be split into a triplet by the two adjacent protons of the C-2 methylene group (³J_HF). Observing this triplet provides direct evidence for the CF₃-CH₂- moiety. The chemical shift is predicted relative to CFCl₃ (δ 0.00 ppm), falling in the typical range for an alkyl-CF₃ group.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC or LC system.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV. Rationale: EI is a standard, high-energy technique that induces reproducible fragmentation patterns, creating a spectral "fingerprint" of the molecule.

-

Analysis: Scan a mass range from m/z 40 to 250 using a quadrupole or time-of-flight (TOF) analyzer.

Predicted Fragmentation Pattern

The mass spectrum will provide crucial evidence for the compound's structure through characteristic fragmentation.

| m/z | Predicted Relative Intensity | Identity of Fragment | Mechanistic Origin |

| 224 | Low | [C₃H₄F₃I]⁺ | Molecular Ion (M⁺) |

| 127 | High | [I]⁺ | Alpha cleavage |

| 97 | High (likely Base Peak) | [C₃H₄F₃]⁺ | Cleavage of the weak C-I bond |

| 69 | Medium | [CF₃]⁺ | Alpha cleavage |

Expertise & Experience:

-

Molecular Ion (M⁺): A peak at m/z 224, corresponding to the molecular weight (223.96 g/mol ), should be observable, though it may be of low intensity due to the compound's propensity to fragment.[7]

-

Base Peak: The weakest bond in the molecule is the C-I bond. Cleavage of this bond is highly favorable, leading to the loss of an iodine radical (127 Da).[8] Therefore, the fragment [CF₃CH₂CH₂]⁺ at m/z 97 is predicted to be the base peak (the most intense signal). The observation of this M-127 fragment is a strong indicator of an iodoalkane structure.

-

Other Fragments: The presence of a strong peak at m/z 127 ([I]⁺) is also characteristic of iodo-compounds. A peak at m/z 69 ([CF₃]⁺) would confirm the presence of the trifluoromethyl group.

Caption: Figure 4. Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: IR Data Acquisition

-

Technique: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Rationale: ATR is a rapid and convenient method for analyzing liquid samples, requiring minimal sample preparation.

-

Procedure: Place a single drop of neat this compound directly onto the ATR crystal (typically diamond).

-

Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal first and ratio it against the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong C-F stretching vibrations.

| Wavenumber (cm⁻¹) | Predicted Intensity | Bond Vibration |

| 2950-3000 | Medium | C-H (sp³) stretch |

| 1450-1470 | Medium | C-H (CH₂) bend (scissoring) |

| 1100-1350 | Very Strong, Broad | C-F stretch |

| 500-600 | Medium-Weak | C-I stretch |

Trustworthiness:

-

The most prominent and defining feature of the IR spectrum will be one or more very strong absorption bands in the 1100-1350 cm⁻¹ region, which is characteristic of C-F stretching vibrations. The presence of these intense peaks is a definitive indicator of a fluorinated compound.[9]

-

The C-H stretching vibrations from the two methylene groups will appear just below 3000 cm⁻¹.

-

The C-I stretch is expected at a much lower frequency (lower wavenumber) due to the large mass of the iodine atom. This peak, found in the fingerprint region, confirms the presence of the iodo-substituent.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for this compound. Based on established principles and comparative analysis, the ¹H, ¹³C, and ¹⁹F NMR spectra are expected to show distinct signals with characteristic chemical shifts and coupling patterns that confirm the CF₃-CH₂-CH₂-I connectivity. Mass spectrometry is predicted to show a clear molecular ion and a dominant base peak resulting from the facile cleavage of the carbon-iodine bond. Finally, infrared spectroscopy will be characterized by intense carbon-fluorine stretching absorptions. Together, these predicted spectroscopic signatures provide a robust, self-validating framework for the identification and structural confirmation of this compound, serving as an essential resource for researchers in the chemical sciences.

References

-

The Royal Society of Chemistry. (2014). Supporting Information: An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-iodopropane. Retrieved from [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General principles referenced, specific URL not applicable for book chapter). A summary of principles is available at sources like [Link]

-

Hayashi, Y., et al. (2011). Supplementary Information for Trifluoroacetic Acid Adduct of Trifluoroacetate-Bridged μ-Oxo-Tetranuclear Zinc Cluster. The Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 156165, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 67899, 1,1,1-Trifluoropropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-iodopropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodopropane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2010). Series of 19F NMR spectra recorded during the process of warming a sample. Retrieved from [Link]

-

Wiley-VCH. (2022). Synthesis of Hydrofluoroolefin-Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. Angewandte Chemie. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. rsc.org [rsc.org]

- 6. colorado.edu [colorado.edu]

- 7. This compound | C3H4F3I | CID 156165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

1H NMR spectrum of 1,1,1-Trifluoro-3-iodopropane

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,1,1-Trifluoro-3-iodopropane

Abstract

This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound (CF₃CH₂CH₂I). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicts the expected spectral parameters, and outlines a robust experimental protocol for its acquisition and analysis. By integrating foundational NMR theory with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation of complex fluorinated molecules.

Introduction: The Structural Significance of this compound

This compound is a valuable synthetic building block, incorporating both a trifluoromethyl (CF₃) group and a primary iodide. The CF₃ group is a key pharmacophore in modern drug design, known to enhance metabolic stability, membrane permeability, and binding affinity.[1] The terminal iodine atom provides a reactive site for a variety of coupling reactions and nucleophilic substitutions.

Given its utility, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the chemical environment, connectivity, and relative abundance of nuclei within a molecule.[2] The ¹H NMR spectrum of this compound is particularly instructive, showcasing the profound influence of highly electronegative fluorine and iodine atoms on neighboring protons and demonstrating the principles of both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) spin-spin coupling.

Theoretical Analysis and Spectral Prediction

The structure of this compound (CF₃-CH₂ -CH₂ -I) contains two distinct sets of protons, labeled here as Hₐ and Hₑ for clarity in our analysis.

-

CF₃-CH₂ₐ-CH₂ₑ-I

A thorough analysis of the expected chemical shifts, spin-spin coupling patterns, and signal integrations allows for a precise prediction of the final spectrum.

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups decrease the electron density around a nucleus, "deshielding" it from the applied magnetic field and causing its resonance to appear at a higher frequency (further downfield, higher ppm value).

-

Hₑ Protons (-CH₂I): These protons are directly attached to a carbon bearing an iodine atom. Iodine is moderately electronegative and its deshielding effect will shift these protons downfield from a standard alkane environment. For comparison, the α-protons in 1-iodopropane resonate at approximately 3.2 ppm.[3][4] We can expect a similar value for Hₑ.

-

Hₐ Protons (-CH₂CF₃): These protons are adjacent to the powerful electron-withdrawing trifluoromethyl (CF₃) group. The cumulative effect of three highly electronegative fluorine atoms causes significant deshielding. This will shift the Hₐ protons substantially downfield, to a greater extent than the Hₑ protons.

Spin-Spin Coupling (Multiplicity)

Spin-spin coupling arises from the interaction of nuclear spins through the intervening bonding electrons, causing signals to split into multiplets. The multiplicity is typically described by the n+1 rule, where 'n' is the number of equivalent, neighboring nuclei.[3] In this molecule, we must consider both ¹H-¹H (homonuclear) and ¹H-¹⁹F (heteronuclear) coupling, as the ¹⁹F nucleus has a nuclear spin of I = ½ and is 100% naturally abundant.[5]

-

Hₑ Signal (-CH₂I): The Hₑ protons are adjacent to the two Hₐ protons. Therefore, their signal will be split into a triplet (n=2, 2+1=3) due to ³JH-H coupling. Any four-bond coupling to the fluorine atoms (⁴JH-F) is typically too small to be resolved in a standard spectrum.

-

Hₐ Signal (-CH₂CF₃): The Hₐ protons are coupled to two sets of neighbors:

-

The two Hₑ protons, which will split the signal into a triplet (³JH-H).

-

The three equivalent fluorine atoms of the CF₃ group. This three-bond ¹H-¹⁹F coupling (³JH-F) will split the signal into a quartet (n=3, 3+1=4).

-

When a signal is split by two different sets of nuclei, the resulting multiplicity is a combination of the individual splittings. Therefore, the signal for the Hₐ protons is predicted to be a triplet of quartets (tq) .

Integration

The area under each NMR signal is directly proportional to the number of protons it represents.[6] Since there are two Hₐ protons and two Hₑ protons, the integrated ratio of the two signals will be 2:2, which simplifies to 1:1 . This integration data is a critical self-validation check for the signal assignments.

Predicted ¹H NMR Data Summary

The predicted spectral parameters for this compound are summarized in the table below.

| Assigned Protons | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| Hₑ | -CH₂ -I | ~ 3.3 | Triplet (t) | ³JHH ≈ 7 Hz | 2H |

| Hₐ | -CH₂ -CF₃ | ~ 2.5 | Triplet of Quartets (tq) | ³JHH ≈ 7 Hz, ³JHF ≈ 10-12 Hz | 2H |

Note: Predicted chemical shifts are estimates based on known substituent effects. Actual values may vary depending on the solvent and spectrometer frequency.

Visualization of Spin-Spin Coupling Network

To clarify the connectivity and coupling relationships within the molecule, the following diagram was generated using Graphviz. It illustrates the key through-bond interactions that define the ¹H NMR spectrum.

Sources

- 1. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1-Iodopropane(107-08-4) 1H NMR [m.chemicalbook.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the ¹³C NMR Spectrum of 1,1,1-Trifluoro-3-iodopropane: An Analysis of Inductive and Relativistic Effects

Abstract

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1,1,1-Trifluoro-3-iodopropane (CF₃CH₂CH₂I). This molecule presents a unique case study for understanding the interplay of competing electronic influences on ¹³C chemical shifts. The strongly electron-withdrawing trifluoromethyl (CF₃) group exerts a powerful deshielding inductive effect, while the iodine atom introduces a significant shielding effect on its adjacent carbon via a relativistic phenomenon known as the "heavy-atom effect." This document details the theoretical principles governing these effects, presents predicted spectral data, outlines a standard protocol for experimental data acquisition, and provides a thorough analysis for the assignment of carbon signals. This guide is intended for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for structural elucidation of complex halogenated compounds.

Introduction

This compound is a halogenated alkane of interest in synthetic chemistry, often used as a building block for introducing trifluoroethyl moieties. Its linear formula is ICH₂CH₂CF₃[1]. For unambiguous structural verification and quality control, ¹³C NMR spectroscopy is an indispensable tool. Unlike proton (¹H) NMR, ¹³C NMR provides direct insight into the carbon skeleton of a molecule.

The spectrum of this compound is particularly instructive. The molecule contains two distinct and powerful substituents at opposite ends of a propane chain: the trifluoromethyl group and an iodine atom. Their opposing effects on the ¹³C chemical shifts provide a compelling example of how fundamental principles of NMR must be carefully applied to predict and interpret spectra accurately.

Theoretical Principles Governing Chemical Shifts

The chemical shift of a ¹³C nucleus is primarily influenced by its local electronic environment.[2][3][4] In this compound, two dominant, yet opposing, factors are at play.

The Inductive Effect of the Trifluoromethyl Group

Fluorine is the most electronegative element. Consequently, the trifluoromethyl (CF₃) group is a potent electron-withdrawing group. This withdrawal of electron density through the sigma bonds (the inductive effect) deshields the nearby carbon nuclei.[2] A deshielded nucleus experiences a stronger effective magnetic field and thus resonates at a higher frequency, resulting in a downfield chemical shift (a larger ppm value). This effect is strongest on the adjacent carbon (C3) and diminishes with distance along the carbon chain.[2]

The "Heavy-Atom Effect" of Iodine

Based solely on electronegativity, one might expect the iodine-bound carbon (C1) to be deshielded relative to a standard alkane. However, for heavier halogens like iodine, a different phenomenon dominates: the heavy-atom effect.[5][6] This relativistic effect is caused by the spin-orbit coupling of iodine's valence electrons, which induces a magnetic field that strongly opposes the applied external field.[7] This results in a powerful shielding of the directly attached carbon nucleus (the α-carbon), causing a significant upfield shift to a much lower ppm value than would be predicted by simple inductive effects.[7][8] This shielding can lower the chemical shift of the adjacent carbon by approximately 60 ppm.[7]

Carbon-Fluorine (¹³C-¹⁹F) Coupling

A further key feature in the ¹³C NMR spectrum of fluorinated compounds is spin-spin coupling between ¹³C and ¹⁹F nuclei.[9] Since ¹⁹F has a nuclear spin (I = ½), it will couple to nearby ¹³C nuclei, causing their signals to split into multiplets even in a proton-decoupled spectrum. The magnitude of the coupling constant (J-coupling, measured in Hz) depends on the number of bonds separating the nuclei. For this compound, the following couplings are expected:

-

¹J(C-F): A large, one-bond coupling will split the C3 signal.

-

²J(C-F): A smaller, two-bond coupling will split the C2 signal.

-

³J(C-F): An even smaller, three-bond coupling will split the C1 signal.

The three equivalent fluorine atoms of the CF₃ group will split the C3 signal into a quartet (n+1 rule, where n=3), the C2 signal into a quartet, and the C1 signal into a quartet.

Predicted ¹³C NMR Spectrum

While experimental data can vary slightly based on solvent and concentration, a predicted spectrum can be formulated based on the theoretical principles discussed and data from analogous compounds.[10] The chemical shifts are referenced to tetramethylsilane (TMS) at 0.0 ppm.

| Carbon Atom | Predicted δ (ppm) | Expected Multiplicity (due to ¹⁹F) | Rationale for Assignment |

| C1 (-CH₂I) | -5 to 5 | Quartet (³JCF) | Strong upfield shift due to the dominant heavy-atom effect of iodine[5][7]. A small coupling to fluorine is expected. |

| C2 (-CH₂-) | 35 to 45 | Quartet (²JCF) | Influenced by both substituents, but the deshielding from the CF₃ group at the β-position is significant. Expected to be the most downfield of the sp³ carbons. |

| C3 (CF₃) | 120 to 130 | Quartet (¹JCF) | Very strong deshielding due to direct attachment to three highly electronegative fluorine atoms. The signal is also split by a large one-bond C-F coupling constant[9]. |

Standard Operating Procedure for ¹³C NMR Data Acquisition

This section outlines a robust, self-validating protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

Experimental Workflow Diagram

Caption: Workflow for ¹³C NMR data acquisition and processing.

Step-by-Step Protocol

-

Sample Preparation:

-

Accurately weigh 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice for its good solubilizing power and well-characterized residual solvent peak (δ ≈ 77.16 ppm)[11].

-

Transfer the solution into a clean, dry 5 mm NMR tube and cap it securely.

-

-

Instrument Setup & Calibration:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Engage the field frequency lock on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

-

Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

-

-

Acquisition Parameters:

-

Select a standard one-dimensional ¹³C NMR experiment with broadband proton decoupling. This technique irradiates all proton frequencies, causing the collapse of ¹³C-¹H multiplets into single lines for each carbon, simplifying the spectrum and improving the signal-to-noise ratio[6].

-

Set an appropriate spectral width to encompass all expected signals (e.g., -10 to 220 ppm).

-

Set the number of scans. Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 128, 256, or more) is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio[3][5].

-

Set a relaxation delay (D1) of 1-2 seconds to allow for nuclear relaxation between pulses.

-

-

Data Processing:

-

After data acquisition is complete, apply a Fourier transform to the Free Induction Decay (FID) signal.

-

Perform phase and baseline corrections to ensure accurate peak shapes and integrals.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (CDCl₃ at 77.16 ppm) or an internal standard like TMS (0.0 ppm)[10][11].

-

Spectral Analysis and Signal Assignment

The assignment of each signal in the ¹³C NMR spectrum of this compound is based on a logical interpretation of the competing electronic effects.

Caption: Opposing electronic effects in this compound.

-

Signal 1 (C3, CF₃): The signal appearing furthest downfield (120-130 ppm) is unambiguously assigned to C3. This carbon is directly bonded to three fluorine atoms, causing extreme deshielding. The signal will appear as a sharp quartet with a large ¹J(C-F) coupling constant (typically > 250 Hz).

-

Signal 2 (C2, -CH₂-): The signal in the intermediate region (35-45 ppm) is assigned to C2. It is deshielded by the inductive effect of the CF₃ group in the β-position. This signal is also expected to be a quartet due to two-bond coupling to the fluorine atoms, but with a much smaller coupling constant (²J(C-F) ≈ 20-30 Hz) than C3.

-

Signal 3 (C1, -CH₂I): The signal appearing furthest upfield, likely in the range of -5 to 5 ppm, is assigned to C1. This assignment is a direct consequence of the heavy-atom effect of iodine, which overwhelmingly shields the nucleus and shifts its resonance to a very low ppm value, counteracting any minor deshielding from the distant CF₃ group[5][7]. This signal will also likely appear as a quartet due to three-bond C-F coupling, with a very small coupling constant (³J(C-F) < 5 Hz).

Conclusion

The ¹³C NMR spectrum of this compound serves as an excellent illustration of advanced principles in NMR spectroscopy. A superficial analysis based on electronegativity alone would lead to incorrect signal assignments. A correct interpretation requires a comprehensive understanding of both the inductive effects exerted by the trifluoromethyl group and the significant, shielding heavy-atom effect of iodine. The predicted spectrum consists of three distinct signals, each split into a quartet by the fluorine nuclei, with chemical shifts that reflect their unique positions relative to these two powerful and opposing substituents. This guide provides the theoretical foundation and practical methodology for researchers to confidently acquire and interpret the ¹³C NMR spectrum of this and other similarly complex halogenated molecules.

References

- Laurence, C., et al. (n.d.). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. ACS Publications.

-

Rusakov, Y. Y., et al. (2020). Relativistic effect of iodine in 13C NMR chemical shifts of iodomethanes from quantum chemical calculations within the framework of the full four-component relativistic Dirac—Coulomb scheme. ResearchGate. Available at: [Link]

-

Lippmaa, E., et al. (1972). Deshielding of Carbon-13 Nuclei by Attached Iodine Atoms. Solvent Effects on Carbon-13 Chemical Shifts in Alkyl Iodides. Royal Society of Chemistry. Available at: [Link]

-

Azevedo, E. (2022). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. ResearchGate. Available at: [Link]

-

(2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. University of Mississippi eGrove. Available at: [Link]

-

Ma, G., et al. (2014). Supporting Information: An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Royal Society of Chemistry. Available at: [Link]

-

LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

University of Ottawa NMR Facility. (2007). 13C NMR of Fluorinated Organics. University of Ottawa Blog. Available at: [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Available at: [Link]

-

Ldpf. (2012). 13C NMR spectra prediction. myExperiment. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

(n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

-

Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

-

NOBLE CHEMISTRY. (2024). 13C NMR Spectroscopy:Factors affecting Chemical Shifts, Calculations of Shifts. YouTube. Available at: [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Available at: [Link]

-

LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Chemistry LibreTexts. Available at: [Link]

-

(n.d.). 13C NMR Spectroscopy. Available at: [Link]

-